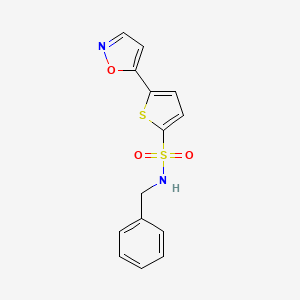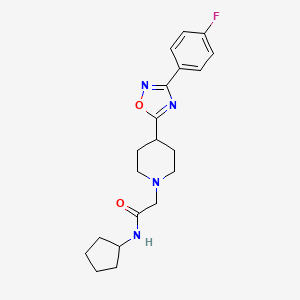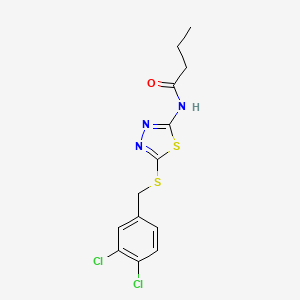
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinoline ring system fused with a tetrahydroquinoline moiety and an acetamide group. This compound has garnered interest due to its potential biological activities and its role as a ligand in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the condensation of a suitable quinoline derivative with an appropriate acylating agent. One common method involves the reaction of 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline with acetic anhydride under acidic conditions to yield the desired acetamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyquinoline derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroxyquinolines, and substituted acetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: This compound shares a similar quinoline structure but has a phenylmethanesulfonamide group instead of an acetamide group.
2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline: This is a precursor in the synthesis of the target compound and lacks the acetamide group.
Uniqueness
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to its specific acetamide substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a ligand and its interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
InChI |
InChI=1S/C14H18N2O2/c1-3-8-16-13-6-5-12(15-10(2)17)9-11(13)4-7-14(16)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) |
InChI Key |
UWCFRWGIBVUAEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200362.png)
![5-amino-N-(2,4-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11200376.png)
![3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-methoxy-4-propoxyphenyl)propanoic acid](/img/structure/B11200388.png)

![N-cyclohexyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200396.png)
![1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11200400.png)
![N-(3-{[1,2,4]Triazolo[4,3-A]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B11200404.png)
![N-(4-ethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11200410.png)

![4-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-2-thioxo-1,3-thiazinane-6-carboxamide](/img/structure/B11200424.png)
![ethyl 2-({[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11200432.png)
![7-(3-Bromophenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200445.png)

![7-(2-Ethoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200460.png)
